molecular formula C21H32N2O B12508069 Anabol CAS No. 22957-48-8

Anabol

Cat. No.: B12508069
CAS No.: 22957-48-8
M. Wt: 328.5 g/mol
InChI Key: LKAJKIOFIWVMDJ-UHFFFAOYSA-N
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Description

Anabol, also known as methandienone, is a synthetic anabolic-androgenic steroid. It was originally developed in the 1950s by Dr. John Ziegler and released by Ciba Pharmaceuticals. This compound is primarily used to promote muscle growth and enhance physical performance. It is known for its potent anabolic effects, which help in increasing muscle mass and strength.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anabol involves multiple steps starting from basic organic compounds. The primary synthetic route includes the following steps:

    Starting Material: The synthesis begins with a steroid nucleus, typically derived from cholesterol.

    Chemical Modifications: Various chemical reactions such as oxidation, reduction, and alkylation are performed to introduce the necessary functional groups.

    Cyclization: The intermediate compounds undergo cyclization to form the characteristic steroid ring structure.

    Final Modifications:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are processed in reactors.

    Purification: The crude product is purified using techniques like crystallization and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and potency.

Chemical Reactions Analysis

Types of Reactions: Anabol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of hydrogen atoms with functional groups like methyl or hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various intermediates that eventually lead to the final structure of this compound.

Scientific Research Applications

Anabol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study steroid synthesis and reactions.

    Biology: Investigated for its effects on muscle growth and protein synthesis.

    Medicine: Explored for potential therapeutic uses in conditions like muscle wasting and osteoporosis.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mechanism of Action

Anabol is often compared with other anabolic-androgenic steroids such as:

    Testosterone: The natural hormone with similar anabolic effects but different pharmacokinetics.

    Nandrolone: Another synthetic steroid with a longer half-life and different side effect profile.

    Stanozolol: Known for its strong anabolic effects and lower androgenic activity.

Uniqueness: this compound is unique due to its potent anabolic effects and relatively short half-life, making it suitable for short-term use in muscle growth and performance enhancement.

Comparison with Similar Compounds

  • Methenolone
  • Oxandrolone
  • Trenbolone

This comprehensive overview provides a detailed understanding of Anabol, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAJKIOFIWVMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860078
Record name 1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10418-03-8, 22957-48-8
Record name stanozolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (17β)-17-methyl-2'H-androst-2-eno[3,2-c]pyrazol-17-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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